2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
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Description
The compound “2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole” is a heterocyclic compound . It is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system . Pyrazolopyrimidines are reported to have pharmacological potential as antiviral, antimicrobial, antitumor, and other therapeutic effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been described . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as NMR and mass spectrometry . For instance, the structure of spiro[indole-3,6’-pyrazolo[3,4-d]pyrimidines] was proved by NMR and mass spectrometry data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a yellow solid was obtained from a reaction involving a similar compound, with a yield of 33% .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the aliphatic –CH2 between the triazole ring and the amide bond in a similar compound showed a singlet at δ 5.364–5.594 ppm .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . The cell cycle controls cell division and growth, and its disruption can lead to the death of cancer cells . The downstream effects of this disruption are complex and depend on the specific cellular context.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Future Directions
The future research directions could involve further investigation into the biological and pharmacological activities of this compound. For instance, the anticancer activity of similar compounds has been tested against various cancer cell lines . Further studies could also explore the synthesis of new derivatives and their potential applications.
Properties
IUPAC Name |
1-methyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-10-15-3-4-20(10)6-11-7-21(8-11)14-12-5-18-19(2)13(12)16-9-17-14/h3-5,9,11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHSFDFYWPAWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3C=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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